Bis-PEG17-NHS ester

Beschreibung

Eigenschaften

Molekularformel |

C46H80N2O25 |

|---|---|

Molekulargewicht |

1061.1 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C46H80N2O25/c49-41-1-2-42(50)47(41)72-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)73-48-43(51)3-4-44(48)52/h1-40H2 |

InChI-Schlüssel |

NKGAYEIPIYDEJM-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bis-PEG17-NHS ester |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Bis-PEG17-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homobifunctional crosslinking agent, Bis-PEG17-NHS ester. It details the molecular structure, physicochemical properties, and common applications in bioconjugation, particularly for the covalent crosslinking of proteins and other amine-containing biomolecules. This document also includes a detailed, representative experimental protocol for protein crosslinking and the necessary visual diagrams to illustrate the chemical structure and experimental workflow, designed to aid researchers in the effective use of this versatile reagent.

Introduction

This compound is a valuable tool in the field of bioconjugation, enabling the covalent linkage of biomolecules. It belongs to the class of homobifunctional crosslinkers, meaning it possesses two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

A key feature of this crosslinker is its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. The PEG spacer, consisting of 17 ethylene (B1197577) glycol units, imparts increased water solubility to the reagent and the resulting conjugate, which can help to reduce aggregation and precipitation issues often encountered with more hydrophobic crosslinkers. Furthermore, the PEG moiety can help to reduce the immunogenicity of the resulting bioconjugate. The discrete and defined length of the PEG chain allows for precise control over the crosslinking distance.

Molecular Structure and Properties

The structure of this compound consists of a central, linear chain of 17 repeating ethylene glycol units. Each terminus of this PEG chain is functionalized with an N-hydroxysuccinimide ester.

Chemical Structure

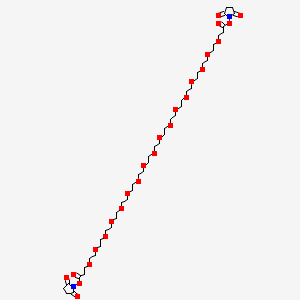

Below is a two-dimensional representation of the this compound molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | ~1061.13 g/mol | [1] |

| Chemical Formula | C₄₆H₈₀N₂O₂₅ | [1] |

| Purity | >95% | |

| Spacer Arm Length | ~77.9 Å | |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers. | |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | |

| Target Functional Group | Primary amines (-NH₂) | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Principles of Reaction

The crosslinking reaction with this compound is a two-step nucleophilic acyl substitution. The primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS esters.

Experimental Protocols

The following is a representative protocol for the intermolecular crosslinking of two proteins using this compound. This protocol should be optimized for each specific application.

Materials

-

Protein A and Protein B in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns or dialysis equipment for purification

Experimental Workflow

The following diagram illustrates the general workflow for a protein-protein crosslinking experiment.

Caption: General workflow for protein crosslinking.

Detailed Methodology

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF. For example, dissolve 1.06 mg of this compound in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Do not store the stock solution.

-

Prepare the protein solution(s) at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.5).

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution. The final concentration of the crosslinker should be optimized, but a 10- to 50-fold molar excess over the protein is a common starting point.

-

The volume of the added DMSO or DMF should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins and desired degree of crosslinking.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).

-

Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Analysis of the Crosslinked Product:

-

The crosslinked products can be analyzed by various techniques, including:

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.

-

Mass Spectrometry: To identify the specific crosslinked peptides and determine the sites of interaction.

-

Size-Exclusion Chromatography (SEC): To separate the crosslinked complexes from unreacted proteins.

-

-

Applications

This compound is a versatile reagent with a broad range of applications in life science research and drug development, including:

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, their association can be stabilized for further analysis.

-

Structural Biology: Providing distance constraints for the structural determination of protein complexes.

-

Antibody-Drug Conjugate (ADC) Development: As a linker to conjugate cytotoxic drugs to antibodies.[2][3]

-

PROTAC Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

-

Surface Modification: Immobilizing proteins or other amine-containing molecules onto surfaces.

-

Peptide and Oligonucleotide Labeling: For the conjugation of labels or other functional moieties.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no crosslinking | - Inactive reagent due to hydrolysis- Presence of primary amines in the buffer- Insufficient crosslinker concentration | - Use fresh, anhydrous DMSO/DMF for stock solution- Ensure the reaction buffer is amine-free (e.g., PBS, HEPES)- Increase the molar excess of the crosslinker |

| Protein precipitation | - High concentration of crosslinker- High percentage of organic solvent- Protein instability | - Optimize the crosslinker concentration- Keep the volume of organic solvent below 10%- Perform the reaction at 4°C |

| High degree of aggregation | - Non-specific crosslinking | - Reduce the reaction time and/or crosslinker concentration- Optimize the pH of the reaction buffer |

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker. Its long, hydrophilic PEG spacer provides significant advantages in terms of solubility and reduced immunogenicity, while the amine-reactive NHS esters allow for efficient and stable covalent bond formation. By understanding its structure, properties, and reaction principles, and by carefully optimizing experimental protocols, researchers can effectively utilize this reagent to advance their studies in protein interactions, structural biology, and the development of novel bioconjugates.

References

A Comprehensive Technical Guide to Bis-PEG17-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the chemical properties, experimental methodologies, and key applications of Bis-PEG17-NHS ester, a homobifunctional crosslinker crucial in bioconjugation and drug development.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete PEG linker with 17 ethylene (B1197577) glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3] This structure imparts unique characteristics vital for its function as a crosslinking agent. The hydrophilic PEG spacer significantly enhances the solubility of the molecule and its conjugates in aqueous environments.[1][4] The NHS ester moieties are highly reactive towards primary amines, such as the ε-amines of lysine (B10760008) residues on proteins, forming stable amide bonds.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications.

| Identifier | Value | Source |

| CAS Number | 1008402-79-6 | [1][2] |

| Molecular Formula | C₄₆H₈₀N₂O₂₅ | [1][2] |

| Molecular Weight | 1061.1 g/mol | [1][4] |

| Purity | >95-98% | [1][2] |

| Physical & Chemical Properties | Value | Source |

| Spacer Arm Length | 64.4 Å (55 atoms) | [2][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, Acetonitrile); limited solubility in water. | [2][3][7] |

| Storage Conditions | -20°C, under desiccated conditions. | [1][7] |

Reactivity and Stability

The utility of this compound is fundamentally tied to the reactivity of its NHS ester groups. These groups readily react with primary amines in a process called aminolysis to form a covalent amide bond. This reaction is most efficient at a pH range of 7.0 to 8.5.[2][3][5]

A critical consideration in the use of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[5][8] The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[2][3][9] Therefore, it is crucial to prepare solutions of this compound immediately before use and to avoid storing it in aqueous buffers.[2][7]

| NHS Ester Half-life (Hydrolysis) | Conditions | Source |

| 4-5 hours | pH 7.0, 0°C | [5][9] |

| 1 hour | pH 8.0 | [10] |

| 10 minutes | pH 8.6, 4°C | [5][9] |

Logical Relationship: Reactivity vs. Hydrolysis

Caption: Competing reactions of this compound in an aqueous environment.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Protein Crosslinking

This protocol outlines the general steps for crosslinking proteins using this compound.

Materials:

-

This compound

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Desalting columns or dialysis equipment

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.[7][11]

-

Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[7] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7][11] Do not store the stock solution.[7]

-

Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[11][12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][11]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

Experimental Workflow: Protein Crosslinking

Caption: Step-by-step workflow for a typical protein crosslinking experiment.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications.

-

Antibody-Drug Conjugates (ADCs): This crosslinker can be used in the synthesis of ADCs, where it links a cytotoxic drug to an antibody.[13][14]

-

PROTACs: It serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells.[13][14]

-

Surface Modification: The hydrophilic nature of the PEG chain makes it suitable for modifying surfaces to reduce non-specific binding and improve biocompatibility.

-

Biomolecule Immobilization: It is used to immobilize proteins and other amine-containing molecules onto surfaces for biosensor and immunoassay development.

Signaling Pathway: Mechanism of Amine Coupling

Caption: The reaction mechanism of an NHS ester with a primary amine.

Conclusion

This compound is a powerful homobifunctional crosslinker that offers a balance of reactivity and hydrophilicity, making it an invaluable reagent in bioconjugation, drug delivery, and biomaterials science. A thorough understanding of its chemical properties, particularly the interplay between aminolysis and hydrolysis, is essential for its effective and reproducible application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to leverage the full potential of this versatile molecule.

References

- 1. This compound, 1008402-79-6 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. Bis-PEG-NHS | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. file.medchemexpress.eu [file.medchemexpress.eu]

- 14. glpbio.com [glpbio.com]

Solubility Profile of Bis-PEG17-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG17-NHS ester, a homobifunctional crosslinker crucial in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in aqueous and organic media. This document outlines its qualitative solubility in various solvents, presents a generalized experimental protocol for determining precise solubility, and offers guidance on solution preparation and storage.

Core Concepts in Solubility

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring N-hydroxysuccinimide (NHS) esters at both termini. The long, hydrophilic PEG chain, consisting of 17 ethylene (B1197577) glycol units, is designed to enhance the aqueous solubility of the molecule and the resulting conjugates.[1][2] The NHS esters are reactive towards primary amines, forming stable amide bonds, but are also susceptible to hydrolysis in aqueous environments, a factor that influences solvent choice and handling conditions.[3][4]

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, technical data sheets for this and similar PEG-NHS esters provide qualitative information on its solubility in a range of common laboratory solvents. This information is summarized in the table below. The hydrophilic nature of the PEG spacer suggests increased solubility in aqueous media compared to non-PEGylated linkers.[1][2]

| Solvent | Solubility | Notes |

| Aqueous Buffers (e.g., PBS) | Expected to have some solubility | The hydrophilic PEG spacer is intended to increase solubility in aqueous media.[1][2] However, NHS esters are prone to hydrolysis, especially at neutral to high pH.[3][4] Solutions should be prepared fresh and used immediately. Storing in aqueous buffers is strongly discouraged.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of NHS esters.[3] For a related compound, Bis-PEG1-NHS ester, a solubility of 71 mg/mL has been reported.[5] Anhydrous DMSO is recommended to minimize hydrolysis.[3] |

| N,N-Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions.[3] Use of fresh, anhydrous DMF is recommended as it can decompose over time to form amines that react with NHS esters.[4] |

| N,N-Dimethylacetamide (DMAC) | Soluble | Mentioned as a suitable solvent for similar dPEG®-NHS esters.[3] |

| Methylene Chloride (DCM) | Soluble | A chlorinated solvent in which solubility has been reported for similar PEG-NHS esters.[3] |

| Acetonitrile (ACN) | Soluble | Mentioned as a suitable solvent.[3] |

| Chloroform | Soluble | Some PEG-NHS esters are reported to be soluble in chloroform.[6] |

| Water | Varies; generally limited for NHS esters | While the PEG chain improves water solubility, the overall solubility might be limited. For instance, Bis-PEG1-NHS ester is reported to be insoluble in water.[5] Freshly prepared solutions are critical due to rapid hydrolysis. |

| Ethanol | Varies; generally limited for NHS esters | Bis-PEG1-NHS ester is reported to be insoluble in ethanol.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is necessary. The following is a generalized procedure based on the widely accepted "shake-flask" method and other standard solubility testing protocols.[7][8][9]

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s) (anhydrous grade where applicable)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation:

-

Equilibrate the this compound and the chosen solvent to the desired experimental temperature (e.g., room temperature, 25°C).

-

-

Sample Preparation:

-

Weigh a precise amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Agitate the mixture using a vortex mixer for 1-2 minutes.

-

Place the vial in an orbital shaker or rotator set to the desired temperature and agitate for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The extended time allows for the dissolution process to stabilize.

-

-

Phase Separation:

-

After equilibration, visually inspect the vial to confirm that excess solid is still present, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the diluted samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mM based on the concentration determined from the analytical measurement and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Recommendations for Handling and Storage of Solutions

-

Stock Solutions: For applications requiring the use of this compound, it is best to prepare fresh stock solutions in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[3][4]

-

Storage of Solutions: If storage of a stock solution is unavoidable, it should be stored in an anhydrous solvent at -20°C or -80°C and protected from moisture.[5] Repeated freeze-thaw cycles should be avoided.[6]

-

Aqueous Reactions: When introducing the linker into an aqueous reaction buffer, it should be added from a concentrated stock in an organic solvent to minimize the time the NHS ester is exposed to the aqueous environment before reacting with the target molecule. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturing proteins or affecting other biomolecules.[10]

By understanding the solubility characteristics and following proper handling procedures, researchers can ensure the stability and reactivity of this compound, leading to more reliable and reproducible results in their bioconjugation and drug development endeavors.

References

- 1. glpbio.com [glpbio.com]

- 2. nanopartikel.info [nanopartikel.info]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanopartikel.info [nanopartikel.info]

- 10. Dihydrocoumarin | whatman (沃特曼) [fluoroprobe.com]

An In-depth Technical Guide to Bis-PEG17-NHS Ester for Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG17-NHS ester, a homobifunctional crosslinking agent, detailing its chemical properties, mechanism of action, and applications in protein conjugation, with a particular focus on its role in the development of advanced biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This homobifunctional nature allows for the covalent linking of two molecules that possess primary amine groups.[2][4] The central PEG chain, being hydrophilic, enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can mitigate issues of aggregation and precipitation often encountered with more hydrophobic crosslinkers.

The precise length of the discrete PEG (dPEG®) chain, 55 atoms (64.4 Å), provides a defined spacer arm, allowing for consistent and well-characterized crosslinking applications. This is particularly advantageous in drug development, where reproducibility and precise control over molecular architecture are paramount.

Chemical Properties and Specifications

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄₆H₈₀N₂O₂₅ | |

| Molecular Weight | 1061.13 g/mol | |

| CAS Number | 2221948-93-0 | |

| Spacer Arm Length | 55 atoms (64.4 Å) | |

| Reactivity | Primary amines (-NH₂) | |

| Solubility | Soluble in organic solvents (DMSO, DMF); Hydrophilic PEG spacer improves aqueous solubility of conjugates. | |

| Storage | -20°C, desiccated, protected from moisture. |

Mechanism of Action: Amine-Reactive Crosslinking

The utility of this compound in protein crosslinking stems from the high reactivity of the NHS ester groups towards primary amines. These amines are readily available on proteins, primarily as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains.

The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.

References

The Core of Connectivity: A Technical Guide to the Bis-PEG17-NHS Ester Spacer Arm

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise linkage of molecules is paramount to the creation of effective therapeutics, diagnostics, and research tools. The Bis-PEG17-NHS ester has emerged as a critical component in this field, offering a defined, hydrophilic, and versatile spacer arm for covalently connecting amine-containing molecules. This technical guide provides an in-depth exploration of the core functionalities of the this compound, with a special focus on its substantial polyethylene (B3416737) glycol (PEG) spacer arm. It aims to equip researchers with the essential knowledge, data, and protocols to effectively leverage this powerful crosslinker in their work.

Core Properties and Data Presentation

This compound is a homobifunctional crosslinking reagent. This means it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—located at either end of a polyethylene glycol spacer.[1][2] These NHS esters are highly reactive towards primary amines, such as the ε-amine of lysine (B10760008) residues on proteins or amine-functionalized surfaces, forming stable and covalent amide bonds.[1][3]

The defining feature of this molecule is its discrete PEG17 spacer arm. Unlike traditional polydisperse PEGs, this spacer is a single molecular weight compound, ensuring uniformity in crosslinking applications and simplifying the analysis of the resulting conjugates.[4] The hydrophilic nature of the PEG chain imparts several beneficial properties to the crosslinker and the final conjugate, including increased water solubility, reduced aggregation, and minimized immunogenicity.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₆H₈₀N₂O₂₅ | |

| Molecular Weight | 1061.13 g/mol | |

| CAS Number | 1008402-79-6 / 2221948-93-0 | |

| Purity | >98% | |

| Spacer Arm Length | 55 atoms | |

| Spacer Arm Distance | 64.4 Å | |

| Physical State | Viscous pale liquid or low melting point solid | |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | |

| Storage Conditions | -20°C, under desiccant | |

| Optimal Reaction pH | 7.0 - 7.5 |

The Role of the Spacer Arm in Advanced Applications

The substantial length and hydrophilicity of the PEG17 spacer arm make this compound particularly well-suited for advanced applications in drug development and research, such as in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

In ADCs , the linker connects a potent cytotoxic drug to a monoclonal antibody. The PEG17 spacer provides critical spatial separation between the antibody and the drug, which can prevent the drug from interfering with the antibody's binding to its target antigen. Furthermore, its hydrophilicity helps to counterbalance the often hydrophobic nature of the cytotoxic payload, improving the overall solubility and pharmacokinetic properties of the ADC.

In PROTACs , the linker bridges a target-binding ligand and an E3 ubiquitin ligase ligand. The length and flexibility of the PEG17 spacer are crucial for allowing the two ends of the chimera to simultaneously bind their respective protein targets, facilitating the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are based on general procedures for Bis-NHS-(PEG)n reagents and should be optimized for specific applications.

General Protein-Protein Crosslinking in Solution

This protocol outlines the procedure for creating covalent crosslinks between proteins in a solution.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M Glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. To avoid moisture contamination, allow the reagent vial to equilibrate to room temperature before opening. Do not store the stock solution.

-

Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 0.1 mM or 1-10 mg/mL).

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker (a 10- to 50-fold molar excess is a common starting point). Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

-

Purification: Remove excess, unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis against an appropriate buffer. The crosslinked protein conjugate is now ready for analysis (e.g., by SDS-PAGE).

Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the PEGylation of nanoparticles that have primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Centrifugal filter units or similar purification system

Procedure:

-

Prepare Stock Solution: As in the previous protocol, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

-

Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized, but a 10-fold molar excess of the linker is a good starting point.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

-

Purification:

-

Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for the nanoparticle size.

-

Centrifuge to remove unreacted this compound and byproducts.

-

Wash the nanoparticles by resuspending them in fresh Reaction Buffer and repeating the centrifugation step. Perform at least three wash cycles.

-

-

Final Product: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships involving the this compound.

References

A Technical Deep Dive: Bis-PEG17-NHS Ester in the Landscape of Amine-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. N-Hydroxysuccinimide (NHS) esters have long been the workhorse for covalently modifying primary amines on proteins and other biomolecules, forming stable amide bonds.[1] Among the diverse array of NHS esters, Bis-PEG17-NHS ester has emerged as a valuable tool, offering unique properties due to its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This in-depth technical guide provides a comprehensive comparison of this compound with other common NHS esters, complete with detailed experimental protocols and visual guides to empower researchers in their selection and application of these critical reagents.

The Chemistry of NHS Ester Reactions

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[2] The unprotonated primary amine, typically from the N-terminus of a polypeptide or the ε-amino group of a lysine (B10760008) residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2]

The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[3] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic. Conversely, at higher pH values, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, which can reduce the overall conjugation yield.

A Comparative Analysis of NHS Esters

The choice of an NHS ester crosslinker is dictated by the specific requirements of the application, including the desired spacer arm length, solubility, and whether a homobifunctional or heterobifunctional linker is needed. This compound is a homobifunctional crosslinker, meaning it possesses two identical NHS ester reactive groups, making it ideal for crosslinking proteins or creating intramolecular linkages.

Here, we compare this compound with other commonly used homobifunctional and heterobifunctional NHS esters.

Table 1: Quantitative Comparison of Common Homobifunctional NHS Esters

| NHS Ester | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |

| This compound | 1061.13 | 64.4 | Water-soluble, Soluble in organic solvents (DMSO, DMF) | Long, hydrophilic PEG spacer reduces aggregation and increases solubility of the conjugate. |

| DSS (Disuccinimidyl suberate) | 368.34 | 11.4 | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | A common, non-cleavable crosslinker for studying protein-protein interactions. Membrane permeable. |

| BS³ (Bis(sulfosuccinimidyl) suberate) | 572.43 | 11.4 | Water-soluble | A water-soluble, non-cleavable analog of DSS. Membrane impermeable, ideal for cell surface crosslinking. |

| DSG (Disuccinimidyl glutarate) | 326.26 | 7.7 | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | A shorter, non-cleavable crosslinker. |

| DSP (Dithiobis(succinimidyl propionate)) | 404.42 | 12.0 | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | A cleavable crosslinker containing a disulfide bond, which can be cleaved by reducing agents like DTT. |

Table 2: Quantitative Comparison of Common Heterobifunctional NHS Esters

| NHS Ester | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Solubility | Key Features |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 334.32 | 8.3 | NHS ester, Maleimide | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Reacts with amines and sulfhydryls. Commonly used for creating antibody-drug conjugates (ADCs). |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 436.37 | 8.3 | NHS ester, Maleimide | Water-soluble | Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic solvents. |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | 312.36 | 6.8 | NHS ester, Pyridyldithiol | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Reacts with amines and sulfhydryls to form a cleavable disulfide bond. |

| SATA (N-Succinimidyl S-acetylthioacetate) | 231.23 | 2.6 | NHS ester, Acetyl-protected sulfhydryl | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Used to introduce a protected sulfhydryl group onto a molecule containing a primary amine. |

Experimental Protocols

The following are detailed methodologies for common applications of NHS esters. It is crucial to optimize these protocols for your specific biomolecules and experimental goals.

Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)

This protocol describes a general procedure for crosslinking interacting proteins in a complex.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.

-

DSS (Disuccinimidyl suberate).

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).

-

Desalting column or dialysis cassette.

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an appropriate buffer at a suitable concentration (typically 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a non-amine-containing buffer.

-

Prepare DSS Stock Solution: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve the desired final concentration (a 10- to 50-fold molar excess of DSS to protein is a common starting point).

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted DSS. Incubate for an additional 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Antibody Labeling using a Heterobifunctional NHS Ester (e.g., Sulfo-SMCC)

This protocol outlines the steps for conjugating a molecule with a free sulfhydryl group to an antibody.

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS), pH 7.2-7.5.

-

Sulfo-SMCC.

-

Molecule with a free sulfhydryl group.

-

Desalting column.

Procedure:

-

Prepare Antibody: Dissolve or buffer exchange the antibody into a non-amine-containing buffer at a concentration of 1-10 mg/mL.

-

Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer.

-

Activate Antibody: Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. Incubate at room temperature for 30-60 minutes.

-

Remove Excess Crosslinker: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to remove unreacted Sulfo-SMCC.

-

Conjugation: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated antibody. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the antibody is a typical starting point.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Purify the antibody conjugate to remove unreacted sulfhydryl-containing molecules using size-exclusion chromatography or dialysis.

Immobilization of a Ligand onto a Surface using NHS Ester Chemistry

This protocol describes the immobilization of an amine-containing ligand onto a carboxylated surface.

Materials:

-

Carboxylated surface (e.g., sensor chip, beads).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0).

-

Amine-containing ligand in a suitable buffer (e.g., PBS, pH 7.4).

-

Quenching/Blocking buffer (e.g., 1 M ethanolamine-HCl, pH 8.5).

Procedure:

-

Surface Activation: Prepare a solution of EDC and NHS in the activation buffer (e.g., 0.4 M EDC and 0.1 M NHS). Inject or incubate the carboxylated surface with the EDC/NHS solution for a defined period (e.g., 5-30 minutes) to activate the surface by forming NHS esters.

-

Ligand Immobilization: Inject or incubate the activated surface with the amine-containing ligand solution. The concentration of the ligand will need to be optimized. Allow the coupling reaction to proceed for a defined period (e.g., 15-60 minutes).

-

Quenching/Blocking: Inject or incubate the surface with the quenching/blocking buffer to deactivate any remaining NHS esters and prevent non-specific binding.

-

Washing: Wash the surface extensively with a suitable buffer to remove any non-covalently bound ligand.

Visualizing Workflows and Molecular Structures

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Chemical Structures

Caption: Chemical structures of this compound, DSS, and SMCC.

Experimental Workflow: Protein Crosslinking

Caption: General workflow for a protein crosslinking experiment.

Signaling Pathway Application: Capturing Protein-Protein Interactions

Caption: Using NHS esters to identify protein interactions in a signaling pathway.

Conclusion

The selection of an appropriate NHS ester is a critical decision in the design of bioconjugation experiments. This compound, with its long, hydrophilic spacer, offers distinct advantages in reducing aggregation and enhancing the solubility of the resulting conjugates. This makes it particularly well-suited for applications where maintaining the native conformation and function of the biomolecule is essential. In contrast, traditional hydrocarbon-based crosslinkers like DSS are valuable for their membrane permeability in intracellular crosslinking studies. For applications requiring the conjugation of two different types of molecules, heterobifunctional reagents like SMCC and its water-soluble counterpart, Sulfo-SMCC, provide the necessary specificity.

By understanding the fundamental chemistry, comparing the quantitative properties of different NHS esters, and following detailed experimental protocols, researchers can confidently select and utilize the optimal reagent for their specific needs, ultimately advancing their research in drug development, diagnostics, and fundamental life sciences.

References

An In-depth Technical Guide to the Storage and Stability of Bis-PEG17-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling Bis-PEG17-NHS ester to ensure its stability and reactivity for successful bioconjugation and drug development applications. N-hydroxysuccinimide (NHS) esters are highly reactive compounds susceptible to degradation, and understanding the factors that influence their stability is paramount for reproducible and effective results.

Recommended Storage and Handling

Proper storage and handling are the first line of defense against the degradation of this compound. The primary goal is to minimize exposure to moisture and high temperatures.

Table 1: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C or lower for long-term storage. | Low temperatures significantly slow down the rate of hydrolysis and other potential degradation reactions. |

| Atmosphere | Store under an inert gas such as argon or nitrogen. | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |

| Moisture | Store in a desiccated environment. Use of a desiccant is highly recommended. | NHS esters are extremely sensitive to moisture, which leads to rapid hydrolysis of the reactive ester group. |

| Light | Protect from light. | While hydrolysis is the primary concern, prolonged exposure to light can potentially affect the polyethylene (B3416737) glycol (PEG) backbone. |

| Handling | Equilibrate the vial to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis. |

| Solution Preparation | Prepare solutions in a dry, amine-free organic solvent (e.g., DMSO, DMF) immediately before use. | This compound is not stable in aqueous solutions. Stock solutions in anhydrous organic solvents can be stored at -20°C or -80°C for short periods (days to a month), but fresh preparation is always recommended.[1] |

Factors Affecting Stability

The stability of this compound is primarily influenced by three key factors: moisture, pH, and temperature.

-

Moisture: As previously mentioned, water is the primary antagonist to the stability of NHS esters. It readily hydrolyzes the ester bond, rendering the molecule inactive for conjugation to primary amines.

-

pH: The rate of hydrolysis is highly dependent on the pH of the environment. The half-life of an NHS ester decreases significantly as the pH increases. While the reaction with primary amines is also favored at slightly alkaline pH (7.0-8.5), so is the competing hydrolysis reaction.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, keeping the compound at low temperatures during storage and handling is crucial.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester groups. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG17-NHS Ester in Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Bis-PEG17-NHS ester as a crosslinking agent in the development of immunoassays, specifically focusing on a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This document outlines the chemical properties of this compound, experimental protocols for antibody conjugation, and guidance on optimizing assay performance.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS esters react specifically with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[3]

The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and non-specific binding in aqueous environments.[1][2] These characteristics make this compound an excellent choice for conjugating antibodies to surfaces or to reporter enzymes like Horseradish Peroxidase (HRP) in the development of sensitive and specific immunoassays.

Key Features and Applications

-

Homobifunctional and Amine-Reactive: Enables the crosslinking of molecules containing primary amines.

-

PEGylated Spacer: Increases solubility and reduces aggregation of conjugates.[2]

-

Stable Amide Bond Formation: Creates a permanent and stable linkage between conjugated molecules.

-

Immunoassay Development: Ideal for conjugating capture antibodies to solid phases and for creating detection antibody-enzyme conjugates.

Data Presentation: Optimizing this compound Concentration

The optimal molar ratio of this compound to antibody is critical for achieving the desired degree of labeling without compromising antibody activity. Over-conjugation can lead to loss of antigen-binding affinity, while under-conjugation can result in a weak signal. The following table summarizes data from a hypothetical optimization experiment for a sandwich ELISA, demonstrating the impact of varying the molar excess of this compound on key assay parameters.

| Molar Excess of this compound to Antibody | Average Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (S/N) | Lower Limit of Detection (LLOD) (ng/mL) |

| 5:1 | 0.85 | 0.10 | 8.5 | 0.5 |

| 10:1 | 1.52 | 0.12 | 12.7 | 0.25 |

| 20:1 | 2.89 | 0.15 | 19.3 | 0.1 |

| 40:1 | 2.65 | 0.25 | 10.6 | 0.2 |

| 80:1 | 1.98 | 0.35 | 5.7 | 0.4 |

This table presents illustrative data to demonstrate the concept of optimizing the crosslinker-to-antibody ratio. Actual results may vary depending on the specific antibodies and assay conditions.

Experimental Protocols

Materials and Reagents

-

This compound

-

Capture Antibody

-

Detection Antibody

-

Horseradish Peroxidase (HRP)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Carbonate-Bicarbonate Buffer, pH 9.6

-

Borate Buffer, pH 8.5

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB Substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well microtiter plates

-

Desalting columns

Protocol 1: Conjugation of Capture Antibody to Microtiter Plate

This protocol describes the covalent immobilization of a capture antibody to an amine-functionalized microtiter plate using this compound.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare Capture Antibody: Dialyze the capture antibody against PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1 mg/mL in PBS.

-

Reaction Setup:

-

Add the this compound stock solution to the capture antibody solution at a 20-fold molar excess.

-

Incubate for 1 hour at room temperature with gentle mixing.

-

-

Plate Coating:

-

Dilute the activated capture antibody to a final concentration of 10 µg/mL in Carbonate-Bicarbonate Buffer, pH 9.6.

-

Add 100 µL of the diluted antibody solution to each well of an amine-functionalized 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer before use.

-

Protocol 2: Preparation of HRP-Conjugated Detection Antibody

This protocol details the conjugation of HRP to a detection antibody using this compound.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

Prepare Detection Antibody and HRP:

-

Dialyze the detection antibody and HRP separately against Borate Buffer, pH 8.5.

-

Adjust the concentrations to 2 mg/mL for the antibody and 4 mg/mL for HRP.

-

-

Reaction Setup:

-

In separate tubes, add this compound stock solution to both the detection antibody and HRP solutions at a 20-fold molar excess relative to each protein.

-

Incubate for 1 hour at room temperature with gentle mixing.

-

-

Purification of Activated Proteins:

-

Separately purify the activated antibody and activated HRP using desalting columns equilibrated with Borate Buffer, pH 8.5 to remove excess crosslinker.

-

-

Conjugation Reaction:

-

Combine the activated detection antibody and activated HRP at a 1:3 molar ratio (antibody:HRP).

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to stop the reaction.

-

Purification of the Conjugate: Purify the HRP-conjugated detection antibody from unconjugated antibody and HRP using size-exclusion chromatography.

-

Storage: Store the purified conjugate in a stabilization buffer containing 50% glycerol (B35011) at -20°C.

Signaling Pathway and Experimental Workflow Diagrams

Chemical Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Workflow for Sandwich ELISA using this compound

Caption: Sandwich ELISA workflow with conjugated antibodies.

Logical Relationship of Optimization Parameters

Caption: Interplay of parameters in immunoassay optimization.

References

Application Notes and Protocols for Surface Modification using Bis-PEG17-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG17-NHS ester for the surface modification of various substrates. This homobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and biomaterials science, enabling the covalent attachment of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to amine-containing surfaces.[1][2][3][4][5] The PEGylation of surfaces can enhance solubility, reduce non-specific protein adsorption, and improve the in-vivo circulation time of nanoparticles.

Introduction to this compound

This compound is a polyethylene glycol derivative featuring a 17-unit PEG chain flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The NHS esters react specifically and efficiently with primary amines (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds. This homobifunctional nature allows for the crosslinking of two different amine-containing molecules or the surface modification of a single entity.

Chemical Structure and Properties:

| Property | Value | Reference |

| Chemical Formula | C46H80N2O25 | |

| Molecular Weight | 1061.13 g/mol | |

| Spacer Arm Length | ~7.8 nm (calculated) | |

| Reactivity | Primary amines (-NH2) | |

| Optimal Reaction pH | 7.0 - 8.5 | |

| Solubility | Soluble in organic solvents (DMSO, DMF), limited solubility in aqueous buffers. |

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Key Experimental Considerations

pH: The reaction is highly pH-dependent. A pH range of 7.0-8.5 is optimal for the reaction with primary amines. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated, reducing conjugation efficiency.

Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.

Solvent: this compound should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins or aggregation of nanoparticles.

Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, it is crucial to prepare fresh solutions of the crosslinker and use them promptly.

Stoichiometry: The molar ratio of this compound to the amine-containing molecule will influence the degree of surface modification. An excess of the crosslinker is often used to drive the reaction to completion, but the optimal ratio should be determined empirically for each application.

Experimental Protocols

Surface Modification of Amine-Functionalized Nanoparticles (e.g., Silica or Gold)

This protocol provides a general procedure for the PEGylation of nanoparticles that have been functionalized with primary amine groups.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5

-

Washing Buffer: Reaction Buffer

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

-

Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

Reaction: Add the desired volume of the this compound stock solution to the nanoparticle dispersion. A 20 to 50-fold molar excess of the crosslinker over the estimated surface amine groups is a good starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Washing: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant.

-

Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation step. Perform a total of three washes to remove unreacted crosslinker and byproducts.

-

(Optional) Quenching: To quench any remaining unreacted NHS esters, resuspend the washed nanoparticles in the Quenching Buffer and incubate for 15-30 minutes at room temperature.

-

Final Wash: Repeat the washing steps (Step 5 & 6) with the Reaction Buffer to remove the quenching agent.

-

Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage.

Protein-Protein Crosslinking

This protocol describes the use of this compound to crosslink two different proteins containing accessible primary amines.

Materials:

-

Protein A and Protein B

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO.

-

Reaction: Add a 20 to 50-fold molar excess of the this compound solution to the protein mixture.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques.

Data Presentation

The success of surface modification can be quantified by various analytical techniques.

Table 1: Quantification of PEG Surface Density on Gold Nanoparticles.

| PEG Derivative | Nanoparticle Size | Molar Excess of PEG | Resulting PEG Density (chains/nm²) | Analytical Method | Reference |

| HS-PEG5k-NH2 | 50 nm | Not specified | 1.33 | Ninhydrin Assay | |

| HS-PEG3k-NH2 | 50 nm | Not specified | 2.21 | Ninhydrin Assay | |

| HS-PEG5k-NH2 | 50 nm | Not specified | 0.85 | Fluorescamine Assay | |

| HS-PEG3k-NH2 | 50 nm | Not specified | 1.64 | Fluorescamine Assay | |

| Thiol-PEG | 10 nm | Not specified | 0.21 nm² footprint | Microscale TGA |

Table 2: Stability of PEGylated Surfaces.

| Surface Type | Incubation Condition | Duration | Observation | Reference |

| PEG film on organosilane | 0.1 M Phosphate Buffer, pH 7.4 | 25 days | Film thickness started to decline | |

| PEGylated Liposomes | Natural Seawater | 3 days | 20 mol% DSPE-PEG increased survival rate ~3-fold compared to unmodified liposomes |

Influence on Cellular Signaling

Surface modification with PEG can significantly impact the interaction of materials with biological systems. While specific signaling pathways modulated by this compound are application-dependent, the general effects of PEGylation include:

-

Reduced Protein Adsorption: The hydrophilic PEG layer creates a steric barrier that minimizes non-specific protein binding, which can prevent the activation of certain cell surface receptors.

-

Evasion of the Immune System: By reducing opsonization (the process of marking pathogens for phagocytosis), PEGylation can help nanoparticles evade uptake by immune cells, prolonging their circulation time.

-

Modulation of Receptor-Ligand Interactions: The length and density of the PEG chains can influence the accessibility of targeting ligands on the surface, thereby modulating their interaction with specific cellular receptors.

Troubleshooting

| Problem | Possible Cause | Suggestion |

| Low conjugation efficiency | - pH of the reaction buffer is too low.- Hydrolysis of the NHS ester.- Presence of primary amines in the buffer. | - Ensure the pH is between 7.0 and 8.5.- Prepare fresh solutions of the NHS ester immediately before use.- Use an amine-free buffer. |

| Protein aggregation | - High concentration of organic solvent.- Inappropriate buffer conditions. | - Keep the final concentration of DMSO or DMF below 10%.- Optimize buffer composition and ionic strength. |

| High batch-to-batch variability | - Inconsistent reaction times or temperatures.- Moisture contamination of the NHS ester. | - Standardize all reaction parameters.- Store the this compound in a desiccator at -20°C and warm to room temperature before opening. |

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of surface modification applications, leading to the development of advanced biomaterials and drug delivery systems.

References

Application Notes: Bis-PEG17-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is comprised of three key components: a monoclonal antibody (mAb) for specific antigen recognition on tumor cells, a highly potent small molecule drug (payload), and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, pharmacokinetics, and efficacy of the ADC.

Polyethylene (B3416737) glycol (PEG) linkers have become integral to modern ADC design due to their unique properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can significantly enhance the physicochemical properties of ADCs. The incorporation of a PEG spacer can improve the solubility of hydrophobic payloads, reduce aggregation, and prolong the circulation half-life of the conjugate.[1][2]

Bis-PEG17-NHS ester is a homobifunctional, discrete PEG (dPEG®) linker featuring an N-hydroxysuccinimide (NHS) ester at both ends of a 17-unit polyethylene glycol chain. This discrete PEG linker offers a defined chain length and molecular weight, ensuring the generation of more homogeneous ADCs compared to traditional polydisperse PEG linkers.[2] The NHS esters react efficiently with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[3][4] The this compound can be utilized in a two-step conjugation strategy: first by reacting with an amine-containing payload to form a payload-linker intermediate, which is then conjugated to the antibody. This approach allows for greater control over the conjugation process and the final Drug-to-Antibody Ratio (DAR).

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, quantitative data on the impact of PEG linker length, and visualizations of relevant biological pathways and experimental workflows.

Key Advantages of this compound in ADCs

-

Enhanced Hydrophilicity and Solubility: The PEG17 chain imparts significant hydrophilicity to the linker, which can help to solubilize hydrophobic payloads and prevent aggregation of the final ADC, particularly at higher DARs.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

-

Homogeneity: As a discrete PEG linker, this compound has a single, well-defined molecular weight, which contributes to the production of more homogeneous ADCs with improved batch-to-batch consistency.

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and ability to shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.

-

Cleavable Linker Potential: While the amide bond formed with lysine is stable, this compound is often described as a component of cleavable linker systems, where enzymatic or pH-sensitive cleavage sites are incorporated elsewhere in the linker-payload construct.

Quantitative Data on the Impact of PEG Linker Length

While specific data for a PEG17 linker is not extensively published in a comparative format, the following tables summarize the observed trends and data for ADCs with varying PEG linker lengths from preclinical studies. This data allows for an informed estimation of the expected performance of an ADC utilizing a PEG17 linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from Burke et al., 2017. This table illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC, up to a certain point (around PEG8), after which the effect plateaus. A PEG17 linker would be expected to fall within this optimal range for reduced clearance.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

| Linker | Cell Line | IC50 (ng/mL) |

| No PEG | Karpas-299 | ~10 |

| PEG2 | Karpas-299 | ~10 |

| PEG4 | Karpas-299 | ~10 |

| PEG8 | Karpas-299 | ~10 |

| PEG12 | Karpas-299 | ~10 |

| PEG24 | Karpas-299 | ~10 |

Data adapted from Burke et al., 2017. In some ADC constructs, the length of the PEG linker has been shown to have no significant impact on the in vitro potency.

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |

| Linear (L-PEG24) | High |

| Pendant (P-(PEG12)2) | Low |

Data adapted from research on trastuzumab-DM1 conjugates. This highlights that the architecture of the PEG linker can also significantly influence the pharmacokinetic properties of an ADC, with branched or pendant configurations potentially offering advantages for highly loaded ADCs.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of an ADC using this compound in a two-step conjugation process.

Protocol 1: Synthesis of Amine-Containing Payload-PEG17-NHS Ester Intermediate

This protocol describes the reaction of an amine-containing payload with a molar excess of this compound to generate a payload-linker intermediate with a terminal NHS ester for subsequent antibody conjugation.

Materials:

-

Amine-containing payload (e.g., a derivative of MMAE with a free amine)

-

This compound

-

Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

In a separate vial, dissolve a 5- to 10-fold molar excess of this compound in the same anhydrous solvent.

-

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution to the payload solution with continuous stirring.

-

Add 2-3 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture to facilitate the reaction.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker intermediate and consumption of the payload.

-

-

Purification of Payload-Linker Intermediate:

-

Once the reaction is complete, purify the payload-PEG17-NHS ester intermediate from excess this compound and other reactants using reverse-phase HPLC.

-

Collect the fractions containing the desired product.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the purified intermediate by mass spectrometry.

-

Lyophilize the purified product and store it under desiccated conditions at -20°C until further use. The NHS ester is moisture-sensitive.

-

Protocol 2: Conjugation of Payload-PEG17-NHS Ester to Antibody

This protocol details the conjugation of the purified payload-linker intermediate to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Purified Payload-PEG17-NHS ester intermediate

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Size-exclusion chromatography (SEC) system for purification

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) system

-

Mass spectrometer

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Payload-Linker Solution Preparation:

-

Immediately before use, dissolve the purified Payload-PEG17-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis in aqueous solutions.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the Payload-PEG17-NHS ester solution to the antibody solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point could be a 5- to 10-fold molar excess).

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to the reaction mixture to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted payload-linker, free drug, and other impurities using size-exclusion chromatography (SEC).

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) and/or Hydrophobic Interaction Chromatography (HIC). Mass spectrometry can also be used for precise DAR determination.

-

Purity and Aggregation: Assess the purity and the presence of aggregates in the ADC sample by SEC.

-

Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the newly synthesized ADC on target cancer cells.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cancer cell line (antigen-negative)

-

Cell culture medium and supplements

-

96-well plates

-

Synthesized ADC and unconjugated antibody (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

-